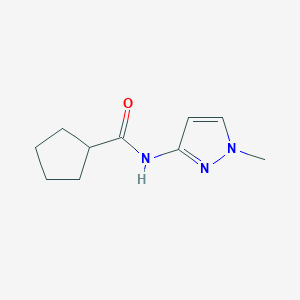![molecular formula C24H25N5O3 B2772684 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-91-9](/img/structure/B2772684.png)
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on synthesizing a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluating their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The research identified potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, highlighting the compound's significance in developing lead compounds for these applications. Molecular modeling indicated the importance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic application (https://consensus.app/papers/synthesis-evaluation-2fluoro-zagórska/d97e258758f25ae497d1df4c1d4ffb3a/?utm_source=chatgpt).
Antiproliferative Activity
Another direction of research involved evaluating the antiproliferative activity of derivatives containing hydantoin and purine moieties. A study by Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives, including the 4-acetylphenylpiperazinylalkyl moiety, to assess their anticancer activity on selected cancer cell lines. One compound, in particular, showed effectiveness against SW480, SW620, and PC3 cancer cell lines, along with high tumor-targeting selectivity. Docking studies suggested that the R isomers of these derivatives could be promising scaffolds for developing thymidine phosphorylase inhibitors, indicating potential therapeutic applications in cancer treatment (https://consensus.app/papers/design-synthesis-vitro-antiproliferative-activity-zagórska/9c36188b939f5fef9b2f7fa003b0ad0a/?utm_source=chatgpt).
Antioxidant Properties
The exploration of antioxidant properties in pyrazolopyridine derivatives, as conducted by Gouda (2012), involved using a key intermediate to synthesize various imidazolopyrazole derivatives. The study aimed to identify compounds with promising antioxidant activities, which are crucial for developing treatments for diseases caused by oxidative stress. Some of the synthesized compounds exhibited significant antioxidant activities, highlighting the potential of these derivatives in therapeutic applications related to oxidative stress management (https://consensus.app/papers/synthesis-antioxidant-evaluation-some-pyrazolopyridine-gouda/5ce9e5d28d385676948ea137211c763f/?utm_source=chatgpt).
Propriétés
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-15-16(2)29-20-21(25-23(29)27(15)12-7-13-30)26(3)24(32)28(22(20)31)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,30H,7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKMJJREYYPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

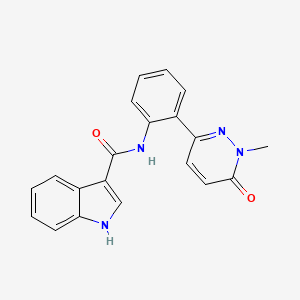

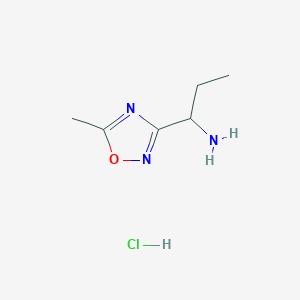
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
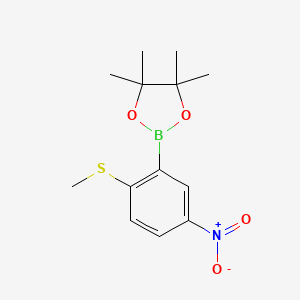
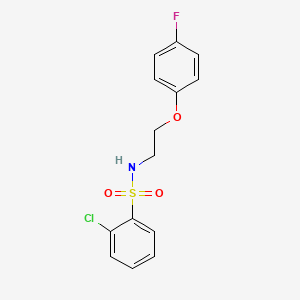
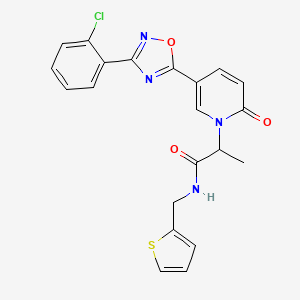
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)




